n-(2-Aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide
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Description
N-(2-Aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H17FN4O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Aminophenyl)-4-((7-fluoro-2H-indazol-2-yl)methyl)benzamide, with CAS number 920314-95-0, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C21H17FN4O
- Molecular Weight : 360.38 g/mol
- CAS Number : 920314-95-0
- Structure : The compound features an aminophenyl group linked to an indazole moiety, which is critical for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cancer progression. While detailed mechanisms specific to this compound are still under investigation, related indazole derivatives have shown promising results in targeting various pathways:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been identified as potent HDAC inhibitors, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle and apoptosis .
- Cell Cycle Arrest and Apoptosis : Studies indicate that HDAC inhibitors can induce G1 phase arrest and promote apoptosis in cancer cells, contributing to their antitumor activity .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 1.30 | |
KG1 (leukemia) | 25.3 | |
SNU16 (gastric cancer) | 77.4 |
The compound's effectiveness varies across different cell lines, indicating selective cytotoxicity that may be exploited for targeted therapies.
In Vivo Studies
In vivo models further support the compound's potential as an anticancer agent:
- Xenograft Models : this compound demonstrated tumor growth inhibition in xenograft models, suggesting its utility in clinical applications .
Case Studies
Recent studies have highlighted the efficacy of indazole derivatives similar to this compound:
- Class I HDAC Inhibitors : A study on related compounds showed that they effectively increased the levels of acetylated histones in treated cells, leading to enhanced apoptosis and reduced tumor growth in animal models .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics can enhance overall efficacy, making it a candidate for combination therapy regimens .
Properties
CAS No. |
920315-06-6 |
---|---|
Molecular Formula |
C21H17FN4O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(7-fluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-5-3-4-16-13-26(25-20(16)17)12-14-8-10-15(11-9-14)21(27)24-19-7-2-1-6-18(19)23/h1-11,13H,12,23H2,(H,24,27) |
InChI Key |
PRIFFWMQCVEMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC=C(C4=N3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.